molecular formula C11H12ClN3 B1491611 4-(chloromethyl)-1-(2-phenylethyl)-1H-1,2,3-triazole CAS No. 1249547-98-5

4-(chloromethyl)-1-(2-phenylethyl)-1H-1,2,3-triazole

Cat. No. B1491611
CAS RN: 1249547-98-5
M. Wt: 221.68 g/mol
InChI Key: GKCCUBMGEKATKA-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(2-phenylethyl)-1H-1,2,3-triazole, otherwise known as CMPT, is a heterocyclic compound that has a wide range of applications in the scientific community. It is an organic compound with a molecular formula of C11H10ClN3. CMPT is a highly versatile compound, which can be used as a building block for various organic synthesis reactions, and has been studied for its potential applications in medicinal chemistry, drug design, and materials science.

Scientific Research Applications

CMPT has been used in a wide range of scientific research applications, including medicinal chemistry, drug design, and materials science. In medicinal chemistry, CMPT has been used as a building block for the synthesis of novel drugs and for the design of new drug candidates. In drug design, CMPT has been used to create new compounds with potential therapeutic applications. In materials science, CMPT has been used to create new materials with improved properties.

Mechanism of Action

The mechanism of action of CMPT is not fully understood. However, it is thought to act as a chelator, binding to metal ions and forming complexes that can be used in various applications. It has also been suggested that CMPT may act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMPT are not well understood. However, research suggests that CMPT may have anti-inflammatory and anti-cancer properties. In addition, CMPT has been shown to reduce the levels of certain biomarkers associated with inflammation and cancer, such as TNF-α and NF-κB.

Advantages and Limitations for Lab Experiments

CMPT has several advantages for lab experiments. It is a highly versatile compound, which can be used as a building block for various organic synthesis reactions. It is also a relatively stable compound, making it suitable for long-term storage. Furthermore, CMPT is relatively non-toxic, making it safe to use in laboratory experiments.
However, CMPT also has some limitations for laboratory experiments. It is a relatively expensive compound, which may limit its use in some experiments. In addition, CMPT is a highly reactive compound, which can cause unwanted side reactions in some experiments.

Future Directions

The potential future applications of CMPT are numerous. In the field of medicinal chemistry, CMPT could be used to develop new drugs and drug candidates. In materials science, CMPT could be used to create new materials with improved properties. In drug design, CMPT could be used to create new compounds with potential therapeutic applications. In addition, CMPT could be used to create new catalysts and other chemical intermediates for use in various organic synthesis reactions. Finally, CMPT could be used to create new chelating agents, which could be used to bind metal ions and create complexes with potential applications in a variety of fields.

properties

IUPAC Name

4-(chloromethyl)-1-(2-phenylethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c12-8-11-9-15(14-13-11)7-6-10-4-2-1-3-5-10/h1-5,9H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCCUBMGEKATKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-1-(2-phenylethyl)-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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